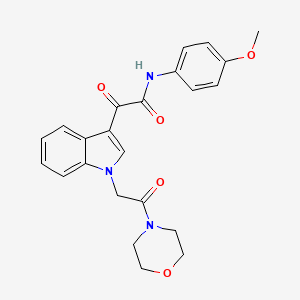

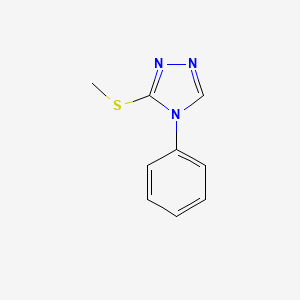

![molecular formula C22H19N3O3S B2928889 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-73-0](/img/structure/B2928889.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, commonly known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9, which plays a crucial role in gene expression and chromatin structure. BIX-01294 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and other diseases.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide and its derivatives have been studied for their antimicrobial properties. Research by Fahim and Ismael (2019) delved into the reactivity of related acetamide derivatives and discovered that they exhibited good antimicrobial activity, particularly compounds 12a and 14a which showed high activity against various strains (Fahim & Ismael, 2019). Similarly, a 1997 study by Benvenuti et al. synthesized 1H-benzoimidazol-2-ylamine derivatives and assessed them for antimicrobial and genotoxic activities (Benvenuti et al., 1997).

Antitumor and Anticancer Applications

Compounds related to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide have been evaluated for their potential in cancer treatment. A study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity against various human tumor cell lines, finding significant anticancer activity in some compounds (Yurttaş, Tay, & Demirayak, 2015). Moreover, Boddu et al. (2018) synthesized a series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides and evaluated their anticancer activity, with some compounds showing high activity against cancer cell lines (Boddu et al., 2018).

Electrophysiological and Enzyme Inhibition Applications

These compounds also have applications in electrophysiology and enzyme inhibition. A study by Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides and their potency in cardiac electrophysiological activity, indicating their potential as class III agents (Morgan et al., 1990). Additionally, Abbasi et al. (2019) synthesized new sulfonamides with acetamide moieties and evaluated their inhibitory activities against enzymes like α-glucosidase and acetylcholinesterase, finding substantial inhibitory activity against yeast α-glucosidase (Abbasi et al., 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to exhibit antibacterial properties

Mode of Action

Similar compounds have been shown to interact with bacterial cells, potentially disrupting their growth and proliferation

Biochemical Pathways

Given its potential antibacterial properties, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication

Pharmacokinetics

An admet calculation suggested a favourable pharmacokinetic profile for similar compounds . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

If it does indeed have antibacterial properties, it may result in the death of bacterial cells, thereby inhibiting the spread of bacterial infections

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-29(27,28)18-12-6-15(7-13-18)14-21(26)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZMGXJADMLQFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2928806.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2928810.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2928815.png)

![2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2928821.png)

![4-Thiazolidinone, 5-[[3-chloro-4-[(2S)-2,3-dihydroxypropoxy]phenyl]methylene]-3-(2-methylphenyl)-2-(propylimino)-, (2Z,5Z)-](/img/structure/B2928824.png)